molecular formula C13H10N2O2 B2636514 2-(Furan-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole CAS No. 51038-44-9

2-(Furan-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B2636514
CAS No.: 51038-44-9
M. Wt: 226.235
InChI Key: YMJXPGQMJRCACX-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.235. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including 1,3,4-oxadiazoles, exhibit a wide range of pharmacological activities. These activities are due to their structural features allowing effective binding with different enzymes and receptors in biological systems. The versatility in their bioactivities stems from their structural foundation, which facilitates numerous weak interactions within biological milieus. This makes 1,3,4-oxadiazole derivatives highly valued for their therapeutic potential across a spectrum of diseases, including but not limited to, anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).

Synthetic Routes and Metal-Ion Sensing Applications

The synthetic methodologies for 1,3,4-oxadiazole derivatives have been well-documented, highlighting their broad spectrum of applications in fields beyond pharmacology, such as polymers, material science, and organic electronics. Specifically, 1,3,4-oxadiazoles have been highlighted for their utility in developing potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This positions them as a promising choice for metal-ion sensors, with applications ranging from environmental monitoring to diagnostics (Sharma et al., 2022).

Antimicrobial Applications

The antimicrobial potential of 1,3,4-oxadiazole derivatives has been a significant focus, addressing the global challenge of antimicrobial resistance. These compounds have demonstrated efficacy exceeding that of known antibiotics in some instances, making them a promising avenue for new antimicrobial drug development. Their activity spectrum includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties, which are crucial in the search for new therapeutic agents (Glomb & Świątek, 2021).

Contribution to Drug Development

The structural and functional diversity of 1,3,4-oxadiazole compounds has been instrumental in the development of new drugs. Their ability to act as bioisosteres for carboxylic acids, carboxamides, and esters enhances pharmacological activity by facilitating hydrogen bonding interactions with various enzymes and receptors. This versatility underscores the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry and drug development, offering a scaffold for the creation of more effective and less toxic therapeutic agents (Rana et al., 2020).

Properties

IUPAC Name

2-(furan-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-9-5-2-3-6-10(9)12-14-15-13(17-12)11-7-4-8-16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJXPGQMJRCACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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